molecular formula C12H22O6 B016523 1,2:4,5-Di-O-isopropylidene-D-mannitol CAS No. 3969-61-7

1,2:4,5-Di-O-isopropylidene-D-mannitol

Cat. No. B016523
CAS RN: 3969-61-7
M. Wt: 262.3 g/mol
InChI Key: CKMMCZAVXJINCZ-ZYUZMQFOSA-N
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Description

Synthesis Analysis

The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves the acetalation of D-mannitol. A notable method for synthesizing 1,2:5,6-di-O-isopropylidene-D-mannitol, a similar derivative, is described by Alvarenga et al. (2006), who improved the synthesis using zinc chloride as a catalyst in acetone, achieving an 87% yield. This approach demonstrates the efficiency and high yield achievable in synthesizing such isopropylidene derivatives of mannitol (Alvarenga, Carneiro, Silvério, & Saliba, 2006).

Molecular Structure Analysis

The molecular structure of 1,2:4,5-Di-O-isopropylidene-D-mannitol, like its analogs, features protective isopropylidene groups that protect the hydroxyl groups of mannitol. Mohammed et al. (2022) elucidated the structure of a similar compound, 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol, through single-crystal X-ray diffraction, highlighting the importance of such analyses in understanding the molecular conformations and interactions at play (Mohammed, Bhadbhade, & Read, 2022).

Scientific Research Applications

  • Synthesizing Polyhydroxy Compounds : It is used in the transesterification process with ethylene carbonate to synthesize polyhydroxy compounds (Komura, Yoshino, & Ishido, 1973).

  • Chirality Induction in Polymerizations : This compound serves as a template for chirality induction in cyclocopolymerizations of bis(4-vinylbenzoate) monomers with styrene (Uesaka et al., 1999).

  • Synthesis of Symmetric Tetrakis-Epoxide : The coupling reaction with α-dibromoxylene leads to the synthesis of a symmetric tetrakis-epoxide (Ballereau et al., 2001).

  • Production of Various Derivatives : It is used in chemical reactions to produce various derivatives, such as 1,2-di-O-acetyl-1,4-anhydro-d-mannitol (Ishido, Komura, & Yoshino, 1976).

  • Route to 2-Deoxy-2-Fluoro-D-Glucose : The reaction with potassium hydrogenfluoride in ethylene glycol provides a route to 2-deoxy-2-fluoro-d-glucose (Szarek et al., 1986).

  • Equilibrium Product in Isopropylidenation : It is the main equilibrium product of isopropylidenation of d-mannitol under neutral conditions (Chittenden, 1980).

  • Potential Ulcerostatic Agents : Derivatives such as 1,2:5,6-di-O-isopropylidene-D-mannitol show potential as ulcerostatic agents (Kuszmann & Sohár, 1977).

  • Cross-Linking Proteins and Molecular Scaffolding : 1-O-methyl-D-mannitol can be used in chemical research for its ability to cross-link proteins and act as a scaffold for other molecules (Bayne et al., 1967).

  • Improved Yield in Synthesis : The synthesis using D-mannitol as starting material improved to 87% yield with zinc chloride as catalyst (Alvarenga et al., 2006).

  • Insights into Structure and Function of 1,3-Dioxane Rings : The synthesis of 2,3:4,5- and 2,4:3,5-di-O-isopropylidene-d-mannitol provides insights into the structure and function of 1,3-dioxane rings in these derivatives (Gawrońska, 1988).

  • Diastereoselective Amidolysis : The C2-symmetric building block 1,2:5,6-di-N,O-carbonyl-1,6-diamino-3,4-O-isopropylidene-D-mannitol can be synthesized and used in various diastereoselective amidolysis reactions (Zelgert et al., 2002).

  • Synthesis of Non-Ionic Surfactants : 1-O-lauroyl-d-mannitol, a non-ionic surfactant, was synthesized using a chemo-enzymatic pathway (Pinna, Salis, & Monduzzi, 2004).

  • Intermediate in Synthesis of Glycerides and Phosphoglycerides : 1,2-isopropylidene-SN-glycerol is used as a general intermediate for the synthesis of glycerides and phosphoglycerides (Eibl, 1981).

  • Improved Selectivity and Yield in Organic Synthesis : The improved synthesized (4S)-4,5-O-Isopropylidenepent-(2Z)-enoate has improved selectivity and yield over previous literature procedures (Koenig, Löwe, & Austin, 2002).

  • Models of Gemini Surfactants : D-mannitol substituted ether-linked bis-1,2,3-triazoles represent models of gemini surfactants (Mohammed, Abboud, & Alghanimi, 2012).

  • Efficient Route to KDO Derivatives : An efficient route to 3-deoxy-d-manno-2-octulosonic acid (KDO) derivatives is presented via a 1,4-cyclic sulfate approach (Klein et al., 1989).

  • Isolation and Characterization of Novel Compounds : The novel 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol was isolated and characterized (Koerner, Voll, & Younathan, 1977).

  • Comparative Study in Synthesis : A comparative study on the synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol was conducted, with one method providing the highest yield (Kuszmann, Tomori, & Meerwald, 1984).

  • Cytostatic Activity : 1,2:5,6-dianhydro-3,4-dideoxy-erythro- and D-threo-hex-E-3-enitols exhibit different cytostatic activities (Kuszmann & Sohár, 1980).

  • Radiopharmaceutical Application : The 18F-labelled analogue of 2-deoxy-2-fluoro-D-glucose is important in medical imaging (Szarek, Hay, & Perlmutter, 1983).

properties

IUPAC Name

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMMCZAVXJINCZ-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:4,5-Di-O-isopropylidene-D-mannitol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MC Pinna, A Salis, M Monduzzi - Journal of Molecular Catalysis B …, 2004 - Elsevier
The 1-O-lauroyl-d-mannitol, a non-ionic surfactant, was synthesised via a chemo-enzymatic pathway starting from the 1,2:4,5-di-O-isopropylidene-d-mannitol and vinyl laurate as …
Number of citations: 11 www.sciencedirect.com
T Uesaka, Y Sugiura, M Obata, A Narumi, K Yokota… - Polymer …, 1999 - nature.com
Three chiral diols, 1, 2: 5, 6-di-O-isopropylidene-, 1, 2: 4, 6-di-O-isopropylidene-, and 1, 2: 4, 5-di-O-isopropylidene-D-mannitol (a, b, and c, respectively) were used as template for …
Number of citations: 7 www.nature.com
MA Bukhari, AB Foster, J Lehmann… - Journal of the …, 1963 - pubs.rsc.org
The reaction of ribitol with acetone is of interest since, provided that 1, 3-dioxolan derivatives are produced, a and aC rings, but not aT, ketal rings can be formed. There is no …
Number of citations: 9 pubs.rsc.org
GY Wu, JM Sugihara - Carbohydrate Research, 1970 - Elsevier
O-Benzoyl-2,3:5,6-di-O-isopropylidene-d-gulitol (3) and -d-allitol (4) were found to be inert toward oxidation by chromium trioxide in pyridine, confirming previous findings of apparent …
Number of citations: 6 www.sciencedirect.com
U Takahiro, S Yui, O Makoto, N Atsushi, Y Kazuaki… - Polymer Journal, 1999 - cir.nii.ac.jp
Three chiral diols, 1, 2: 5, 6-di-O-isopropylidene-, 1, 2: 4, 6-di-O-isopropylidene-, and 1, 2: 4, 5-di-O-isopropylidene-D-mannitol (a, b, and c, respectively) were used as template for …
Number of citations: 0 cir.nii.ac.jp
JW Bird, JKN Jones - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
Oxidation of 1,3:2,5-di-O-methylene-L-rhamnitol yielded 2,5:4,6-di-O-methylene-1-deoxy-L-arabo-3-hexulose, which was characterized as its 2,5-dichlorophenylhydrazone and by …
Number of citations: 13 cdnsciencepub.com
M Mella, M Fagnoni, A Albini - Tetrahedron, 2001 - Elsevier
Irradiation of α,β-acetonides of polyols and sugars in the presence of benzene 1,2,4,5-tetracarbonitrile causes cleavage of a methyl radical and generates an α,α-dioxy carbocation. The …
Number of citations: 6 www.sciencedirect.com
GWJ Fleet, JC Son, DSC Green, IC di Bello… - Tetrahedron, 1988 - Elsevier
The syntheses of 1,4-dideoxy-l,4-imino-L-ribitol and of 1,4-dideoxy-l,4-imino-D-talitol from D-mannose are described. 1,4-Dideoxy-l,4-imino-D-talitol is a specific and competitive …
Number of citations: 96 www.sciencedirect.com
RS Tipson, D Horton - 1981 - books.google.com
A subject of continuing interest to carbohydrate chemists, namely, the selective removal of protecting groups, is here discussed by AH Haines (Norwich) in an article that updates and …
Number of citations: 5 books.google.com
M Samateh - 2019 - academicworks.cuny.edu
The interest in molecular gels has been gaining momentum as evident from being developed for a broad spectrum of applications. This impetus stems from several reasons that include:(…
Number of citations: 0 academicworks.cuny.edu

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